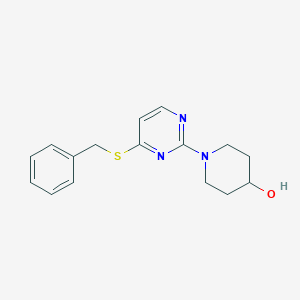
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a benzylsulfanyl group and a pyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylsulfanyl pyrimidine under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.
Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups, such as benzylsulfanyl pyrimidines.
Pyrimidinyl derivatives: Compounds like pyrimidinyl piperidines.
Uniqueness: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzylsulfanyl and pyrimidinyl groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(4-benzylsulfanylpyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-14-7-10-19(11-8-14)16-17-9-6-15(18-16)21-12-13-4-2-1-3-5-13/h1-6,9,14,20H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDPECTWUUHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-ethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine](/img/structure/B6982207.png)
![[2-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]methanol](/img/structure/B6982211.png)
![Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate](/img/structure/B6982217.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B6982218.png)
![2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol](/img/structure/B6982223.png)
![6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile](/img/structure/B6982227.png)
![6-[[[5-(2-Oxopyrrolidin-1-yl)pyridin-2-yl]amino]methyl]pyridine-2-carbonitrile](/img/structure/B6982228.png)
![6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile](/img/structure/B6982229.png)
![N-ethyl-4-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]benzamide](/img/structure/B6982231.png)
![2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6982242.png)
![5-[1-[4-(4-Benzylsulfanylpyrimidin-2-yl)piperazin-1-yl]ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6982263.png)
![1-[4-[2-[(4-Benzylsulfanylpyrimidin-2-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B6982266.png)
![3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B6982269.png)
![2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)
